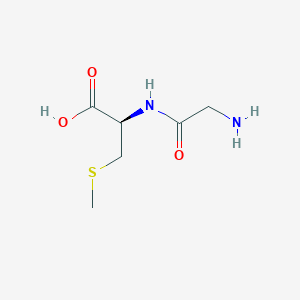
Glycyl-S-methyl-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-S-methyl-L-cysteine is a dipeptide composed of glycine and S-methyl-L-cysteine. This compound is of interest due to its potential biological activities and its presence in various natural sources, such as garlic and other Allium species. It is known for its antioxidant properties and potential health benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-S-methyl-L-cysteine typically involves the coupling of glycine with S-methyl-L-cysteine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps. High-performance liquid chromatography (HPLC) is commonly used for the purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-S-methyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in S-methyl-L-cysteine can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The methyl group on the sulfur atom can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: S-methyl-L-cysteine sulfoxide or S-methyl-L-cysteine sulfone.
Reduction: S-methyl-L-cysteine thiol.
Substitution: Various alkyl or aryl derivatives of this compound.
Applications De Recherche Scientifique
Glycyl-S-methyl-L-cysteine has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and studies on sulfur-containing amino acids.
Biology: Investigated for its role in cellular antioxidant defense mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of functional foods and dietary supplements due to its health benefits.
Mécanisme D'action
The mechanism of action of Glycyl-S-methyl-L-cysteine involves its antioxidant properties. It can scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The compound may also modulate various signaling pathways involved in inflammation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-cysteine: A dipeptide composed of glycine and L-cysteine, known for its role in glutathione synthesis.
S-methyl-L-cysteine: A sulfur-containing amino acid found in garlic and other Allium species, with antioxidant and health-promoting properties.
S-methyl-L-cysteine sulfoxide: An oxidized form of S-methyl-L-cysteine, also found in garlic and known for its biological activities.
Uniqueness
Glycyl-S-methyl-L-cysteine is unique due to the presence of both glycine and S-methyl-L-cysteine in its structure, which may confer distinct biological activities compared to its individual components. Its potential health benefits and applications in various fields make it a compound of interest for further research and development.
Propriétés
Numéro CAS |
61587-01-7 |
|---|---|
Formule moléculaire |
C6H12N2O3S |
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
(2R)-2-[(2-aminoacetyl)amino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C6H12N2O3S/c1-12-3-4(6(10)11)8-5(9)2-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 |
Clé InChI |
QGOGLXKKLRWXQS-BYPYZUCNSA-N |
SMILES isomérique |
CSC[C@@H](C(=O)O)NC(=O)CN |
SMILES canonique |
CSCC(C(=O)O)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Benzenedicarboxamide, N,N'-bis[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B14592891.png)

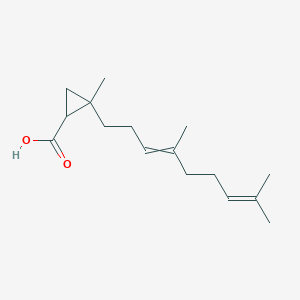
![2,2'-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol]](/img/structure/B14592935.png)


![{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14592952.png)
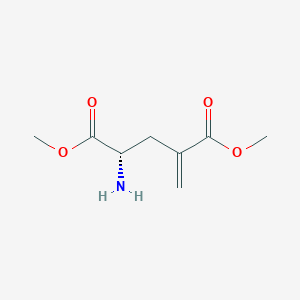
![Glycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14592972.png)
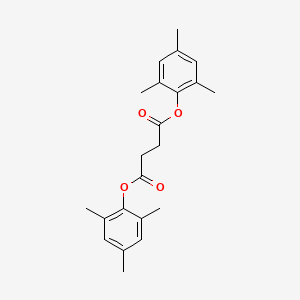
![N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14592991.png)
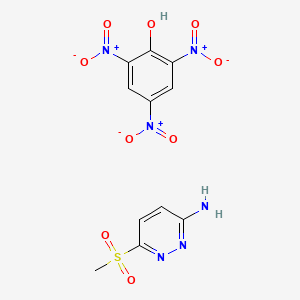
![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)

